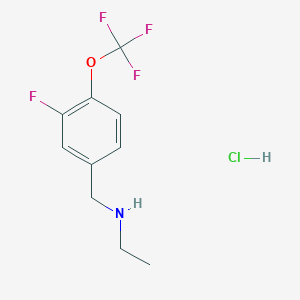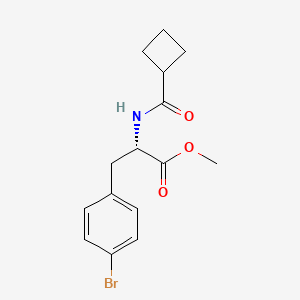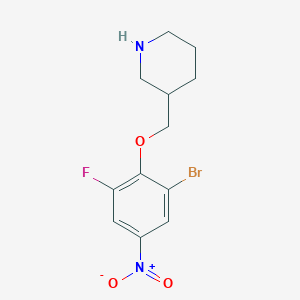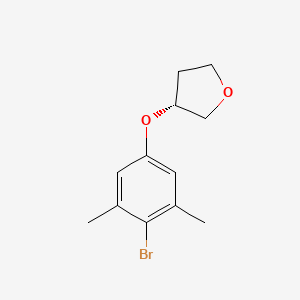![molecular formula C17H19NO3 B8127663 Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate](/img/structure/B8127663.png)
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate
Descripción general
Descripción
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate is an organic compound that features a complex aromatic structure It is characterized by the presence of an ethyl ester group, a propionate chain, and a phenyl ring substituted with an aminophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 4-bromophenol.
Formation of Intermediate: The initial step involves the formation of 4-(4-nitrophenoxy)phenol through a nucleophilic aromatic substitution reaction.
Reduction: The nitro group in the intermediate is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Esterification: The final step involves the esterification of the resulting 4-(4-aminophenoxy)phenol with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and time) is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate can be compared with similar compounds such as:
Ethyl 3-[4-(4-nitrophenoxy)phenyl]propionate: Differing by the presence of a nitro group instead of an amino group, which affects its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, influencing its physical and chemical properties.
Propyl 3-[4-(4-aminophenoxy)phenyl]propionate: Contains a propyl ester group, which can alter its solubility and interaction with biological targets.
Propiedades
IUPAC Name |
ethyl 3-[4-(4-aminophenoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-20-17(19)12-5-13-3-8-15(9-4-13)21-16-10-6-14(18)7-11-16/h3-4,6-11H,2,5,12,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOZLZIZBUVKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride](/img/structure/B8127598.png)







![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)





